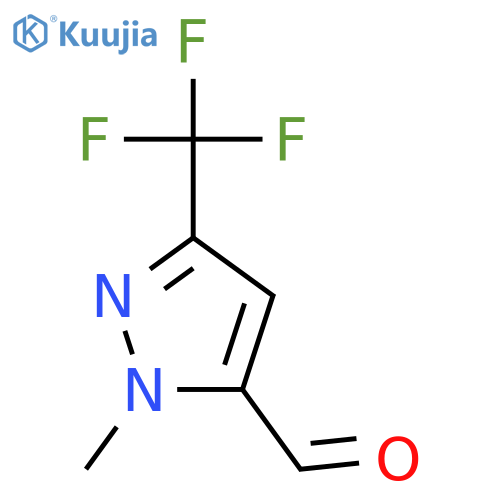

Cas no 1414962-92-7 (1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde)

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

- 2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde

- AMY32936

- 1H-Pyrazole-5-carboxaldehyde, 1-methyl-3-(trifluoromethyl)-

- AKOS022185895

- SCHEMBL2523217

- Y10595

- STL584816

- DB-093051

- 1414962-92-7

- EN300-233016

- Z1504688094

- MFCD22398340

-

- MDL: MFCD22398340

- インチ: InChI=1S/C6H5F3N2O/c1-11-4(3-12)2-5(10-11)6(7,8)9/h2-3H,1H3

- InChIKey: CADUHCIARDLTEA-UHFFFAOYSA-N

- ほほえんだ: CN1C(=CC(=N1)C(F)(F)F)C=O

計算された属性

- せいみつぶんしりょう: 178.03539727 g/mol

- どういたいしつりょう: 178.03539727 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 182

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 34.9Ų

- ぶんしりょう: 178.11

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-233016-2.5g |

1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde |

1414962-92-7 | 95% | 2.5g |

$275.0 | 2024-06-19 | |

| Enamine | EN300-233016-5.0g |

1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde |

1414962-92-7 | 95% | 5.0g |

$500.0 | 2024-06-19 | |

| Enamine | EN300-233016-10.0g |

1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde |

1414962-92-7 | 95% | 10.0g |

$950.0 | 2024-06-19 | |

| abcr | AB489252- |

2-Methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde; . |

1414962-92-7 | €231.60 | 2022-03-24 | |||

| TRC | M332180-250mg |

2-Methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde |

1414962-92-7 | 250mg |

$98.00 | 2023-05-17 | ||

| TRC | M332180-25mg |

2-Methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde |

1414962-92-7 | 25mg |

$64.00 | 2023-05-17 | ||

| TRC | M332180-50mg |

2-Methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde |

1414962-92-7 | 50mg |

$75.00 | 2023-05-17 | ||

| Chemenu | CM277057-1g |

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde |

1414962-92-7 | 95+% | 1g |

$522 | 2021-08-18 | |

| Apollo Scientific | PC902089-1g |

2-Methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde |

1414962-92-7 | 97% | 1g |

£346.00 | 2025-02-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115574-100mg |

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde |

1414962-92-7 | 98% | 100mg |

¥919 | 2023-04-15 |

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde 関連文献

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehydeに関する追加情報

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde: A Comprehensive Overview

The compound 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde (CAS No: 1414962-92-7) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of pyrazole derivatives, which are known for their unique electronic properties and structural versatility. The pyrazole ring in this molecule plays a crucial role in determining its reactivity and functionality, making it a valuable component in the synthesis of advanced materials and pharmaceuticals.

Recent studies have highlighted the potential of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde in the development of novel fluorescent sensors for environmental monitoring. The trifluoromethyl group attached to the pyrazole ring enhances the molecule's electron-withdrawing properties, which significantly improves its ability to detect trace amounts of heavy metal ions in aqueous solutions. This breakthrough has opened new avenues for the creation of cost-effective and highly sensitive detection systems, which are critical for ensuring water quality and public health.

In addition to its sensing applications, this compound has also shown promise in the field of catalysis. Researchers have discovered that when 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is used as a ligand in transition metal complexes, it can significantly accelerate the rate of various organic reactions, such as cross-coupling reactions and enantioselective syntheses. This finding has important implications for the pharmaceutical industry, where efficient and selective catalytic processes are essential for the production of complex drug molecules.

The synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the pyrazole ring through a condensation reaction, followed by selective alkylation and fluorination to introduce the methyl and trifluoromethyl groups, respectively. The final step involves oxidation to form the aldehyde group, which is critical for many of the compound's functional properties.

One of the most intriguing aspects of this compound is its ability to participate in supramolecular assembly processes. When dissolved in polar solvents, 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde can form self-assembled structures that exhibit unique optical and electronic properties. These structures have been studied extensively for their potential use in the development of advanced materials such as organic semiconductors and photovoltaic devices.

Furthermore, recent computational studies have provided valuable insights into the electronic structure and reactivity of this compound. By using density functional theory (DFT) calculations, researchers have been able to map out the molecular orbitals and identify key regions of reactivity that are responsible for its catalytic activity. These findings have not only enhanced our understanding of the compound's behavior but also provided guidance for its further optimization and application.

In conclusion, 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde (CAS No: 1414962-92-7) is a versatile and highly functional compound with a wide range of applications across multiple disciplines. Its unique chemical structure, combined with its ability to participate in advanced chemical processes, makes it an invaluable tool for researchers working in fields such as materials science, catalysis, and environmental monitoring. As ongoing research continues to uncover new properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.

1414962-92-7 (1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde) 関連製品

- 2228540-22-3(tert-butyl N-3,3-dimethyl-1-(pyrrolidin-2-yl)butan-2-ylcarbamate)

- 1807176-86-8(3,5-Difluoro-4-(trifluoromethoxy)toluene)

- 1806054-17-0(2-Bromo-3-cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde)

- 2377030-82-3(3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride)

- 1153484-01-5(1-{1-(2-bromophenyl)ethylamino}propan-2-ol)

- 914636-57-0(2-amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile)

- 2228726-04-1(1-(6-fluoropyridin-3-yl)cyclopentylmethanamine)

- 432508-90-2(N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[(pyridin-4-yl)methyl]ethanediamide)

- 1189496-87-4(N-(4-fluorophenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide)

- 1361509-20-7(3'-Methylsulfanyl-2,3,6-trichlorobiphenyl)